molecular formula C13H14N2O2 B14881322 3-(3-methyl-2-oxobutyl)quinoxalin-2(1H)-one

3-(3-methyl-2-oxobutyl)quinoxalin-2(1H)-one

Cat. No.: B14881322
M. Wt: 230.26 g/mol
InChI Key: HTHTWKOMBXBWON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-methyl-2-oxobutyl)quinoxalin-2(1H)-one is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methyl-2-oxobutyl)quinoxalin-2(1H)-one typically involves the condensation of 2-nitroaniline with 1,2-dicarbonyl compounds, followed by reduction and cyclization steps. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas for the reduction step. The cyclization step may require acidic or basic conditions depending on the specific synthetic route chosen.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

3-(3-methyl-2-oxobutyl)quinoxalin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the quinoxaline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions include various quinoxaline derivatives with different functional groups, which can be further utilized in medicinal chemistry and materials science.

Scientific Research Applications

3-(3-methyl-2-oxobutyl)quinoxalin-2(1H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial, antiviral, and anticancer activities.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 3-(3-methyl-2-oxobutyl)quinoxalin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in critical biological processes, leading to its observed biological activities. Detailed studies on its binding affinity and interaction with target molecules are essential for understanding its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: The parent compound with a simpler structure.

    2,3-dimethylquinoxaline: A derivative with methyl groups at positions 2 and 3.

    6-nitroquinoxaline: A derivative with a nitro group at position 6.

Uniqueness

3-(3-methyl-2-oxobutyl)quinoxalin-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

3-(3-methyl-2-oxobutyl)-1H-quinoxalin-2-one

InChI

InChI=1S/C13H14N2O2/c1-8(2)12(16)7-11-13(17)15-10-6-4-3-5-9(10)14-11/h3-6,8H,7H2,1-2H3,(H,15,17)

InChI Key

HTHTWKOMBXBWON-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)CC1=NC2=CC=CC=C2NC1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.